molecular formula C10H12O4S B1530679 Methyl 5-Methyl-2-(methylsulfonyl)benzoate CAS No. 1368374-12-2

Methyl 5-Methyl-2-(methylsulfonyl)benzoate

Cat. No. B1530679
M. Wt: 228.27 g/mol
InChI Key: IUBYHAGXBWUIOT-UHFFFAOYSA-N
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Description

“Methyl 5-Methyl-2-(methylsulfonyl)benzoate” is a chemical compound. It is an important intermediate for the synthesis of sulpiride, which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .


Molecular Structure Analysis

The molecular formula of “Methyl 5-Methyl-2-(methylsulfonyl)benzoate” is C10H12O5S . It is a solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

“Methyl 5-Methyl-2-(methylsulfonyl)benzoate” is a white to almost white powder or crystal . It has a melting point of 115.0 to 119.0 °C .

Scientific Research Applications

Novel Acaricide Development

Masaharu Kimura and S. Hourai (2005) described a compound with a similar structure, highlighting its application as a novel acaricide named amidoflumet. This research underscores the potential of Methyl 5-Methyl-2-(methylsulfonyl)benzoate derivatives in the development of pesticides, emphasizing the importance of the sulfonamide and ester substituents' orientation for intra­molecular interactions Masaharu Kimura & S. Hourai, 2005.

Optimization in Chemical Synthesis

A study by W. Xu, C. Guo, Tao Li, and Si-Quan Liu (2018) on Methyl 2-methoxy-5-aminosulfonyl benzoate, a compound with a structure somewhat similar to the target molecule, illustrates the process optimization in synthesizing intermediates for pharmaceutical applications. Their work demonstrates the efficiency improvements in multi-step chemical reactions, which could be relevant for synthesizing derivatives of Methyl 5-Methyl-2-(methylsulfonyl)benzoate W. Xu et al., 2018.

Multidrug-Resistance Research

L. Huang and colleagues (2015) explored derivatives of nordihydroguaiaretic acid (NDGA), where a methylsulfonyl NDGA derivative showed potential in inhibiting MDR1 gene expression and combating drug-resistant cancer cells. This research points to the applicability of Methyl 5-Methyl-2-(methylsulfonyl)benzoate in developing adjuvant therapies for cancer treatment L. Huang et al., 2015.

Novel Syntheses Approaches

Research on the novel synthesis approaches for creating benzophenone derivatives through the acylation of aromatics with Methyl benzoate, as detailed by Jeongsug Hwang, G. Prakash, and G. Olah (2000), hints at the versatility of similar methyl benzoate derivatives in facilitating diverse organic transformations Jeongsug Hwang et al., 2000.

Anti-Inflammatory and COX-2 Inhibition

A study by Azin Kiani, E. Rezaee, and S. Tabatabai (2018) on imidazole derivatives with methylsulfonyl groups demonstrated selective cyclooxygenase-2 (COX-2) inhibition, suggesting the therapeutic potential of Methyl 5-Methyl-2-(methylsulfonyl)benzoate derivatives in anti-inflammatory drug development Azin Kiani et al., 2018.

Safety And Hazards

“Methyl 5-Methyl-2-(methylsulfonyl)benzoate” is a combustible solid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 5-methyl-2-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBYHAGXBWUIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Methyl-2-(methylsulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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